molecular formula C15H10O7 B14102435 (3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione

(3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione

Cat. No.: B14102435
M. Wt: 302.23 g/mol
InChI Key: MCSWCIQAECMQGP-XRDMCUQDSA-N
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Description

(3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione is a complex organic compound with a unique structure that includes a benzo[g][1,3]dioxolo[4,5-c]isochromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. The key steps include:

  • Formation of the benzo[g][1,3]dioxolo[4,5-c]isochromene core through cyclization reactions.
  • Introduction of the hydroxy and methyl groups via selective functionalization.
  • Final purification using chromatographic techniques to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes:

  • Scaling up the reaction conditions to handle larger quantities of starting materials.
  • Utilizing continuous flow reactors to improve reaction efficiency.
  • Implementing advanced purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione involves its interaction with specific molecular targets and pathways. The compound may:

  • Bind to enzymes or receptors, altering their activity.
  • Interfere with cellular processes such as DNA replication or protein synthesis.
  • Induce apoptosis or cell cycle arrest in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (3aS,5S,11bS)-7-Hydroxy-5-methyl-3aH-benzo[g][1,3]dioxolo[4,5-c]isochromene-2,6,11(5H,11bH)-trione: Unique due to its specific functional groups and structural configuration.

    Other Isochromenes: Compounds with similar core structures but different substituents.

    Benzo[dioxolo] Compounds: Molecules with related dioxolo rings but varying in other structural aspects.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in diverse fields. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H10O7

Molecular Weight

302.23 g/mol

IUPAC Name

(11S,15S,17S)-4-hydroxy-17-methyl-12,14,16-trioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione

InChI

InChI=1S/C15H10O7/c1-5-8-10(13-14(20-5)22-15(19)21-13)11(17)6-3-2-4-7(16)9(6)12(8)18/h2-5,13-14,16H,1H3/t5-,13-,14-/m0/s1

InChI Key

MCSWCIQAECMQGP-XRDMCUQDSA-N

Isomeric SMILES

C[C@H]1C2=C([C@H]3[C@@H](O1)OC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O

Canonical SMILES

CC1C2=C(C3C(O1)OC(=O)O3)C(=O)C4=C(C2=O)C(=CC=C4)O

Origin of Product

United States

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